N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-4-NITROBENZAMIDE
Description
“N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-4-nitrobenzamide” is an organic compound containing a pyrazole ring, a nitro group, an amide group, and a fluorobenzyl group . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of amines with carbonyl compounds to form amides . The fluorobenzyl group could potentially be introduced through a nucleophilic aromatic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the presence of the aromatic pyrazole ring . The fluorobenzyl group would be attached to one of the carbon atoms in the pyrazole ring, and the nitrobenzamide group would be attached to another carbon atom in the ring .Chemical Reactions Analysis
As an organic compound, “N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-4-nitrobenzamide” could undergo a variety of chemical reactions. The nitro group could be reduced to an amine, and the amide could be hydrolyzed to a carboxylic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, amides have high boiling points due to their ability to form hydrogen bonds . The presence of the fluorine atom could increase the compound’s stability and lipophilicity .Future Directions
Properties
IUPAC Name |
N-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]-4-nitrobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O3/c18-14-5-1-12(2-6-14)10-21-11-15(9-19-21)20-17(23)13-3-7-16(8-4-13)22(24)25/h1-9,11H,10H2,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JASUQOHLZQJFCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.